![molecular formula C15H14N2O5S B1606972 (2S)-3-(4-Hydroxyphenyl)-2-[(2-nitrophenylthio)amino]propanoic acid CAS No. 7675-56-1](/img/no-structure.png)

(2S)-3-(4-Hydroxyphenyl)-2-[(2-nitrophenylthio)amino]propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

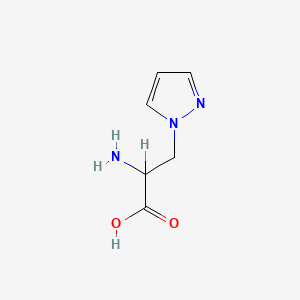

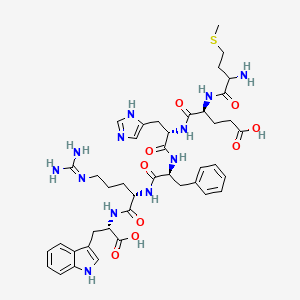

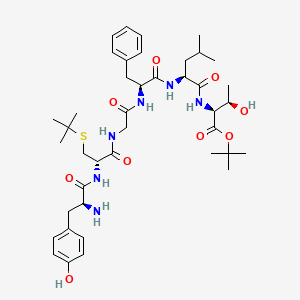

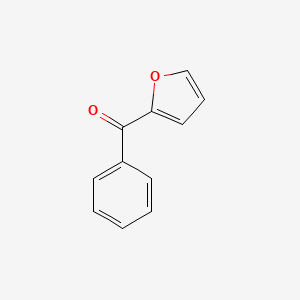

(2S)-3-(4-Hydroxyphenyl)-2-[(2-nitrophenylthio)amino]propanoic acid, commonly known as NPA, is a chemical compound that has been widely used in scientific research applications. NPA is a potent inhibitor of the enzyme tyrosine hydroxylase, which is responsible for the conversion of the amino acid L-tyrosine to L-DOPA, a precursor to dopamine.

Mecanismo De Acción

NPA is a potent inhibitor of tyrosine hydroxylase, which is responsible for the conversion of L-tyrosine to L-DOPA. By inhibiting this enzyme, NPA reduces the production of dopamine, which is a neurotransmitter involved in reward, motivation, and movement. NPA has been shown to be selective for tyrosine hydroxylase and does not affect other enzymes involved in dopamine synthesis.

Biochemical and Physiological Effects

The inhibition of tyrosine hydroxylase by NPA results in a reduction of dopamine levels in the brain. This reduction in dopamine levels has been associated with changes in behavior, cognition, and mood. NPA has been shown to decrease the reinforcing effects of drugs of abuse, reduce locomotor activity, and impair learning and memory. NPA has also been shown to have antidepressant-like effects in animal models.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using NPA in lab experiments include its high potency and selectivity for tyrosine hydroxylase, which allows for precise manipulation of dopamine levels. However, the limitations of using NPA include its low solubility in water, which can make it difficult to administer, and its potential for off-target effects at high concentrations.

Direcciones Futuras

There are several future directions for the use of NPA in scientific research. One area of interest is the role of dopamine in the development of addiction and the potential for NPA to be used as a therapeutic agent for addiction. Another area of interest is the use of NPA to study the effects of dopamine on social behavior and decision-making. Additionally, there is potential for the development of new NPA analogs with improved solubility and selectivity for tyrosine hydroxylase.

Métodos De Síntesis

The synthesis of NPA involves the reaction of 2-nitrophenylthiol with (S)-3-(4-hydroxyphenyl)alanine in the presence of a coupling reagent. The resulting product is then purified by column chromatography to obtain pure NPA. The yield of NPA is typically around 50%.

Aplicaciones Científicas De Investigación

NPA has been widely used in scientific research as a tool to study the role of dopamine in various physiological and pathological processes. NPA has been used to investigate the role of dopamine in addiction, Parkinson's disease, and schizophrenia. NPA has also been used to study the effects of dopamine on behavior, cognition, and mood.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-3-(4-Hydroxyphenyl)-2-[(2-nitrophenylthio)amino]propanoic acid involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "4-hydroxybenzaldehyde", "2-nitrothiophenol", "L-alanine", "Ethyl chloroformate", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water", "Ethanol" ], "Reaction": [ "Step 1: Synthesis of 4-hydroxyphenyl-2-nitrophenyl sulfide", "4-hydroxybenzaldehyde and 2-nitrothiophenol are reacted in ethanol with sodium hydroxide as a catalyst to form 4-hydroxyphenyl-2-nitrophenyl sulfide.", "Step 2: Synthesis of ethyl (2-nitrophenylthio)acetate", "4-hydroxyphenyl-2-nitrophenyl sulfide is reacted with ethyl chloroformate in the presence of sodium bicarbonate to form ethyl (2-nitrophenylthio)acetate.", "Step 3: Synthesis of (2S)-3-(4-Hydroxyphenyl)-2-[(2-nitrophenylthio)amino]propanoic acid", "Ethyl (2-nitrophenylthio)acetate is reacted with L-alanine in the presence of hydrochloric acid to form (2S)-3-(4-Hydroxyphenyl)-2-[(2-nitrophenylthio)amino]propanoic acid.", "The product is then purified by recrystallization from water and sodium chloride." ] } | |

Número CAS |

7675-56-1 |

Nombre del producto |

(2S)-3-(4-Hydroxyphenyl)-2-[(2-nitrophenylthio)amino]propanoic acid |

Fórmula molecular |

C15H14N2O5S |

Peso molecular |

334.3 g/mol |

Nombre IUPAC |

(2S)-3-(4-hydroxyphenyl)-2-[(2-nitrophenyl)sulfanylamino]propanoic acid |

InChI |

InChI=1S/C15H14N2O5S/c18-11-7-5-10(6-8-11)9-12(15(19)20)16-23-14-4-2-1-3-13(14)17(21)22/h1-8,12,16,18H,9H2,(H,19,20)/t12-/m0/s1 |

Clave InChI |

VICFQGTUBSTZHS-LBPRGKRZSA-N |

SMILES isomérico |

C1=CC=C(C(=C1)[N+](=O)[O-])SN[C@@H](CC2=CC=C(C=C2)O)C(=O)O |

SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])SNC(CC2=CC=C(C=C2)O)C(=O)O |

SMILES canónico |

C1=CC=C(C(=C1)[N+](=O)[O-])SNC(CC2=CC=C(C=C2)O)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Trimethyl-[3-(1-methylisoquinolin-2-ium-2-yl)propyl]azanium dibromide](/img/structure/B1606892.png)